
Diphosphorus pentasulfide
Overview
Description
Diphosphorus pentasulfide is a useful research compound. Its molecular formula is P4S10 and its molecular weight is 444.6 g/mol. The purity is usually 95%.
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Biological Activity
Diphosphorus pentasulfide (P₂S₅) is an inorganic compound that has garnered attention for its various biological activities and applications. This article provides a detailed overview of the biological activity of this compound, including its effects on human health, its potential applications in environmental remediation, and its role in organic synthesis.
This compound can be represented by the empirical formula P₂S₅ or the molecular formula P₄S₁₀. It appears as a yellow solid, often with a greenish-gray tint due to impurities. The compound is soluble in carbon disulfide and reacts with various solvents, including alcohols and dimethyl sulfoxide (DMSO) .
Toxicity and Health Hazards
Exposure to this compound can lead to significant health risks. Inhalation can cause respiratory irritation, headaches, dizziness, and in severe cases, pulmonary edema . Chronic exposure may result in long-term health effects, although specific carcinogenic properties have not been established . The compound's hydrolysis produces hydrogen sulfide (H₂S), which is known for its toxic effects and characteristic rotten egg odor .
Case Studies on Biological Activity
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Arsenic Removal from Wastewater :
A study investigated the use of this compound for the removal of arsenic from strongly acidic wastewater. The research found that P₂S₅ effectively removed arsenic species under UV irradiation conditions, enhancing the process through the formation of monothioarsenate (H₃AsO₃S) . This method shows promise for environmental applications by providing a means to recycle arsenic and acids from industrial waste. -
Organic Synthesis :
This compound has been utilized as a reagent in organic synthesis, particularly in converting thiocyanates to thiols. This reaction proceeds efficiently under mild conditions without the need for harsh reducing agents . The ability to facilitate such transformations highlights its utility in synthetic organic chemistry.
Applications in Industry
This compound is widely used in various industrial applications:
- Lubricant Additives : It plays a crucial role as a precursor for zinc dithiophosphate (ZDDP), which is essential for enhancing the performance of lubricants by providing oxidation resistance and abrasion protection .
- Pesticides : The compound is involved in producing several pesticides, including Parathion and Malathion, showcasing its dual-use nature as both an agricultural chemical and a potential precursor for hazardous materials .
- Mining Flotation Agents : P₂S₅ derivatives are employed as flotation agents in mineral recovery processes, aiding in the concentration of metals from ores .
Summary of Biological Activity
The biological activity of this compound encompasses both beneficial applications and potential health risks. While it shows promise in environmental remediation and organic synthesis, its toxicity necessitates careful handling and consideration of safety protocols during use.
Aspect | Details |
---|---|
Chemical Formula | P₂S₅ (or P₄S₁₀) |
Physical Appearance | Yellow solid, often greenish-gray due to impurities |
Health Risks | Respiratory irritation, headaches, dizziness, pulmonary edema |
Environmental Applications | Arsenic removal from wastewater |
Industrial Uses | Lubricant additives, pesticides, mining flotation agents |
Scientific Research Applications
Industrial Applications
-
Lubricants and Additives
- P₂S₅ is utilized in producing additives for lubricants, particularly zinc dithiophosphates, which enhance the performance and longevity of lubricants in industrial machinery .
- Table 1: Uses of P₂S₅ in Lubricants
Application Description Zinc Dithiophosphate Enhances anti-wear properties Friction Modifiers Improves lubrication under high pressure
- Agricultural Chemicals
- Electrolytes in Batteries
Research Applications
- Organic Synthesis
-
Material Science
- P₂S₅ is used in creating conducting and semiconducting materials with electronic and optoelectronic properties, making it valuable for developing advanced materials .
- Table 4: Material Science Applications
Material Type Application Conducting Polymers Used in electronic devices Semiconductors Essential for photovoltaic cells
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis methods for diphosphorus pentasulfide?
this compound is synthesized via two primary methods:
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Direct synthesis : Elemental phosphorus (P) and sulfur (S) are combined in a 1:2.57–2.6 mass ratio under controlled temperatures (300–400°C) in an inert atmosphere. The reaction follows:
Post-reaction, the product is cooled and purified via CS₂ extraction .
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Alternative synthesis : Phosphorus trisulfide (P₄S₃) is reacted with excess sulfur at high temperatures (700°C), followed by CS₂ recrystallization for purity (\sim60% yield) .
Key considerations :
- Stoichiometric control to avoid side products (e.g., P₄S₇ or P₄S₃).
- Use of sealed reactors to prevent moisture ingress and oxidation.
Q. How does the molecular structure of P₂S₅ influence its reactivity?
P₂S₅ adopts a trigonal bipyramidal geometry with two central phosphorus atoms bonded to five sulfur atoms. This structure enables:
- Nucleophilic attack at sulfur sites, facilitating thionation of carbonyl groups (e.g., ketones → thioketones) .
- Hydrolysis sensitivity : Reacts violently with water to form H₃PO₄ and H₂S, necessitating anhydrous conditions in syntheses .
Structural Note : Discrepancies exist in literature, with some sources using P₄S₁₀ ( ) versus P₂S₅ ( ). This arises from dimerization tendencies in solid-state packing .
Q. What safety protocols are essential when handling P₂S₅ in research settings?
- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and respirators to prevent exposure to toxic H₂S gas .
- Storage : Sealed containers under inert gas (N₂/Ar) to avoid moisture-induced hydrolysis .
- Emergency measures : Neutralize spills with dry sand (never water) and ventilate areas to prevent H₂S accumulation (TLV: 10 ppm) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported molecular formulas (P₂S₅ vs P₄S₁₀)?
The ambiguity stems from dimerization in crystalline states. To confirm the dominant form:
Perform X-ray diffraction (XRD) : Solid-state analysis reveals P₄S₁₀ dimeric units .
Mass spectrometry : Gas-phase studies show P₂S₅ as the monomeric species .
Computational modeling : DFT calculations predict thermodynamic stability of P₄S₁₀ in condensed phases .
Recommendation : Specify the form (monomeric/dimeric) in publications to avoid misinterpretation.
Q. What strategies optimize P₂S₅-mediated thionation reactions for sensitive substrates?
Example : Thionation of 16-dehydropregnenolone acetate with P₂S₅ in THF achieved 85% yield via controlled heating (60°C, 4h) .
Q. How do spectroscopic techniques characterize P₂S₅ and its reaction intermediates?
Case study : Monitoring Lawesson’s reagent synthesis (from P₂S₅ and anisole) via IR confirmed complete conversion at 2h .
Properties
IUPAC Name |
1,3,5,7-tetrakis(sulfanylidene)-2,4,6,8,9,10-hexathia-1λ5,3λ5,5λ5,7λ5-tetraphosphatricyclo[3.3.1.13,7]decane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/P4S10/c5-1-9-2(6)12-3(7,10-1)14-4(8,11-1)13-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQAYERJWZKYML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
P4S10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0051659 | |
Record name | Phosphorus pentasulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0051659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314-80-3 | |
Record name | Phosphorus sulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphorus pentasulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0051659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphosphorus pentasulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.858 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIPHOSPHORUS PENTASULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJ1X20J1DX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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